7-Aminothieno[2,3-c]pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a continuous flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones can be employed to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones, utilizing ambient air as the sole reactant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones.
Reduction: Reduction reactions can yield different aminothieno derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen or air, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include iminothieno derivatives, reduced aminothieno compounds, and substituted thieno-pyridine derivatives.
Scientific Research Applications
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit protein tyrosine phosphatase PTP4A3, which is associated with cancer progression . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar thieno-pyridine core and exhibit comparable biological activities.
4-Aminobenzothieno[3,2-d]pyrimidines: These compounds also feature a fused thieno ring system and are studied for their enzyme inhibitory properties.
Uniqueness
7-Aminothieno[2,3-c]pyridine-3-carboxylicacid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active compound make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C8H6N2O2S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
7-aminothieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-7-6-4(1-2-10-7)5(3-13-6)8(11)12/h1-3H,(H2,9,10)(H,11,12) |
InChI Key |
VZESCNDUQXCCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.